7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure with multiple functional groups, including hydroxyl, methoxy, and oxocyclopentyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves several steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like osmium tetroxide and methyl iodide.
Formation of the heptanoic acid chain: This involves the elongation of the carbon chain through reactions such as the Wittig reaction or Grignard addition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of secondary alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: Found in spearmint, known for its bioactive properties.
Nicotine Related Compound E: A derivative of nicotine with distinct chemical properties.
Uniqueness
7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for multiple interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H38O6 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3R,4R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H38O6/c1-4-5-14-22(2,28-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/t16-,17-,19-,20-,22-/m1/s1 |
InChI Key |
IKYLGIKGFLQZBD-FPIWTNIKSA-N |
Isomeric SMILES |
CCCC[C@](C)([C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)OC |
Canonical SMILES |
CCCCC(C)(C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)OC |
Origin of Product |
United States |
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